![molecular formula C21H15Cl5N2O2 B11718267 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a urea moiety
Métodos De Preparación
The synthesis of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves multiple steps, typically starting with the preparation of the naphthalene derivative and the chlorinated phenyl compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, altering the compound’s properties. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Aplicaciones Científicas De Investigación
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, coatings, or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s structure and the context of its use, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA can be compared with similar compounds such as:
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 1-Naphthalen-2-yl-propan-1-one
- N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide These compounds share structural similarities but differ in their functional groups and overall properties, which can influence their reactivity, applications, and biological activities.
Propiedades
Fórmula molecular |
C21H15Cl5N2O2 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-3-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]urea |
InChI |
InChI=1S/C21H15Cl5N2O2/c22-13-8-9-15(16(23)10-13)18(29)11-19(21(24,25)26)28-20(30)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,19H,11H2,(H2,27,28,30) |
Clave InChI |
AMBRUQYWRHOGGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC(CC(=O)C3=C(C=C(C=C3)Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)
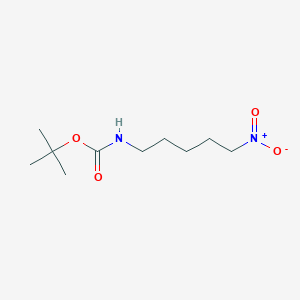

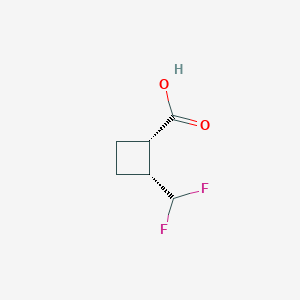
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)
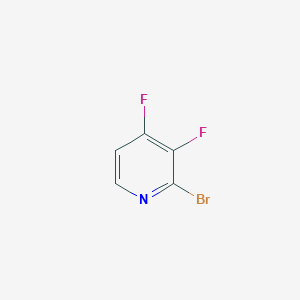
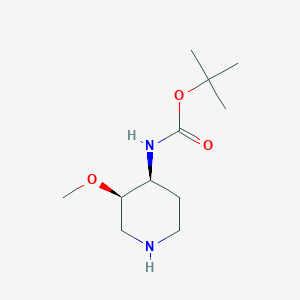
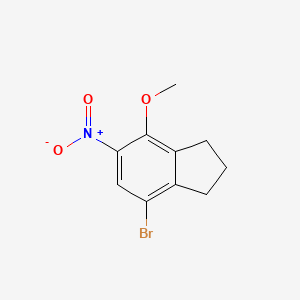
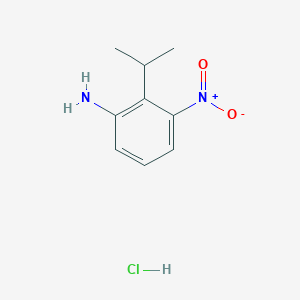
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
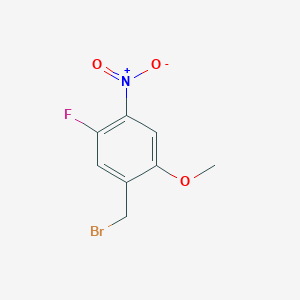
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
